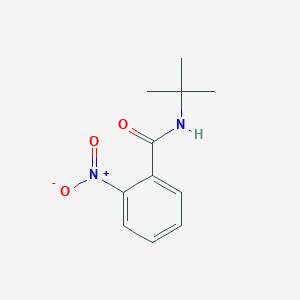

N-(tert-butyl)-2-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(tert-butyl)-2-nitrobenzamide is an organic compound characterized by the presence of a tert-butyl group attached to the nitrogen atom of a benzamide structure, with a nitro group at the ortho position relative to the amide

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-(tert-butyl)-2-nitrobenzamide can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzoic acid with tert-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Another method involves the use of oxalic acid dihydrate as a catalyst to facilitate the reaction between tert-butyl acetate and 2-nitrobenzonitrile, yielding this compound under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure efficient production while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

N-(tert-butyl)-2-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to facilitate nucleophilic substitution reactions.

Major Products Formed

Reduction: The major product is N-(tert-butyl)-2-aminobenzamide.

Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.

Applications De Recherche Scientifique

Organic Synthesis

N-(tert-butyl)-2-nitrobenzamide serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including:

- Reduction Reactions : It can be reduced to form N-(tert-butyl)-2-aminobenzamide, which has distinct reactivity profiles.

- Nucleophilic Aromatic Substitution : The nitro group on the benzene ring can be substituted with nucleophiles, making it a versatile building block in organic synthesis.

The compound exhibits potential biological activities, particularly:

- Antibacterial Properties : Research indicates that derivatives of this compound can disrupt bacterial cell membranes and inhibit essential metabolic enzymes.

- Neuroprotective Effects : Studies have suggested that certain derivatives may be beneficial in treating central nervous system diseases associated with HIV, highlighting its relevance in medicinal chemistry.

Industrial Applications

In the industrial sector, this compound is employed in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable precursor for various chemical processes. The compound's unique structural features allow for tailored modifications that enhance its applicability across different chemical industries.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound derivatives against various bacterial strains. Results indicated a significant reduction in bacterial viability, attributed to the compound's ability to disrupt cellular integrity through membrane interaction.

Case Study 2: Neuroprotective Potential

In vitro studies demonstrated that certain derivatives of this compound exhibited neuroprotective effects against oxidative stress in neuronal cells. This suggests potential therapeutic applications for neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of N-(tert-butyl)-2-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with target molecules, influencing their activity and function . The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

N-(tert-butyl)-2-nitrobenzamide can be compared with other similar compounds such as:

N-(tert-butyl)-4-nitrobenzamide: Similar structure but with the nitro group at the para position, leading to different reactivity and applications.

N-(tert-butyl)-2-aminobenzamide:

N-(tert-butyl)-2-chlorobenzamide: A compound with a chloro group instead of a nitro group, resulting in different reactivity and applications.

This compound is unique due to the combination of its nitro and tert-butyl groups, which confer specific chemical properties and reactivity patterns that are distinct from other similar compounds .

Activité Biologique

N-(tert-butyl)-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a tert-butyl group and a nitro group attached to a benzamide moiety. The presence of these functional groups contributes to its chemical reactivity and biological interactions. The molecular formula is C11H14N2O3, and its structural characteristics allow for diverse interactions within biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor by mimicking natural substrates, leading to competitive inhibition in enzymatic reactions. This is facilitated by hydrogen bonding and π-stacking interactions with amino acid residues in target proteins.

- Redox Reactions : The nitro group can participate in redox processes, potentially influencing various metabolic pathways within cells.

- Hydrophobic Interactions : The tert-butyl group enhances the compound's hydrophobicity, which can affect its binding affinity to biological targets.

Antitumor Activity

Research indicates that derivatives of nitrobenzamide compounds, including this compound, exhibit significant antitumor properties. For instance, studies have shown that related compounds demonstrated cytotoxic effects against various cancer cell lines, including breast cancer .

- Case Study : A study reported that a structurally similar compound showed an IC50 value of 21.8 µM against breast cancer cells, indicating moderate cytotoxicity. Formulations using solid lipid nanoparticles enhanced the efficacy of the active compound .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Research Findings : A comparative study highlighted that nitrobenzamide derivatives possess antimicrobial properties due to their ability to disrupt bacterial cell membranes, leading to cell lysis.

Table 1: Summary of Biological Activities

| Activity Type | Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antitumor | This compound | 21.8 | Enzyme inhibition, redox activity |

| Antimicrobial | Related nitrobenzamides | Variable | Disruption of cell membranes |

Research Findings

- Antitumor Mechanism : Studies have shown that this compound derivatives can inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest.

- Microbial Transformation : Research into the microbial transformation of nitroaromatic compounds has indicated that certain bacteria can reduce the nitro group in these compounds, potentially leading to less toxic metabolites .

- Pharmacokinetics : In silico studies have predicted favorable pharmacokinetic properties for this compound derivatives, suggesting good absorption and distribution profiles in biological systems .

Propriétés

IUPAC Name |

N-tert-butyl-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-11(2,3)12-10(14)8-6-4-5-7-9(8)13(15)16/h4-7H,1-3H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMADOZDALQJUFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.